5,6-Déhydro-N-méthyl Desloratadine

Vue d'ensemble

Description

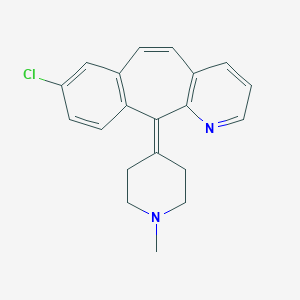

5,6-Dehydro-N-methyl Desloratadine is a derivative of Loratadine, with the molecular formula C20H19ClN2 and a molecular weight of 322.831. It is primarily used in research and is not intended for human or veterinary use. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

5,6-Dehydro-N-methyl Desloratadine has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other compounds.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Studied for its potential therapeutic effects, particularly in the treatment of allergic conditions.

Industry: Used in the development of new materials and chemical processes .

Mécanisme D'action

Target of Action

5,6-Dehydro-N-methyl Desloratadine is a derivative of Desloratadine , which is a second-generation tricyclic antihistamine . The primary target of this compound is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and its antagonism leads to the relief of allergy symptoms .

Mode of Action

5,6-Dehydro-N-methyl Desloratadine, similar to Desloratadine, acts as a selective and peripheral H1-antagonist . It binds to the Histamine H1 receptor, preventing histamine from exerting its effect. This results in a reduction of allergy symptoms .

Biochemical Pathways

As an h1-antagonist, it likely impacts thehistamine-mediated allergic response pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Based on its similarity to desloratadine, it is expected to have good bioavailability and a long-lasting effect .

Result of Action

The primary result of 5,6-Dehydro-N-methyl Desloratadine’s action is the relief of allergy symptoms . By blocking the H1 receptor, it prevents histamine from causing symptoms such as sneezing, itching, runny nose, and watery eyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dehydro-N-methyl Desloratadine involves several steps. One common method includes the reaction of 8-chloro-11-(1-methylpiperidin-4-ylidene)benzo[1,2]cyclohepta[2,4-b]pyridine with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for 5,6-Dehydro-N-methyl Desloratadine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

5,6-Dehydro-N-methyl Desloratadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of 5,6-Dehydro-N-methyl Desloratadine include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 5,6-Dehydro-N-methyl Desloratadine include:

Desloratadine: A second-generation tricyclic antihistamine used to treat allergic conditions.

Loratadine: A precursor to Desloratadine, also used as an antihistamine.

Levocetirizine: An enantiomer of cetirizine, used to treat allergic rhinitis and chronic urticaria.

Uniqueness

5,6-Dehydro-N-methyl Desloratadine is unique due to its specific chemical structure, which allows it to interact with histamine H1 receptors without causing significant drowsiness. This makes it a valuable compound for research and potential therapeutic applications .

Propriétés

IUPAC Name |

13-chloro-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-7,10,13H,8-9,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDCFDFUFTVEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628888 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117811-18-4 | |

| Record name | 8-Chloro-11-(1-methylpiperidin-4-ylidene)-11H-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

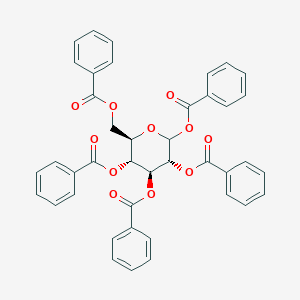

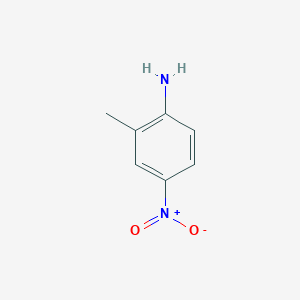

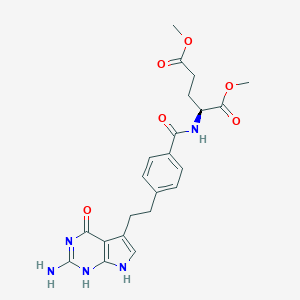

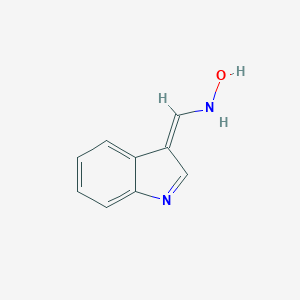

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine](/img/structure/B30708.png)

![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)

![3-Azaspiro[5.5]undecane hydrochloride](/img/structure/B30734.png)